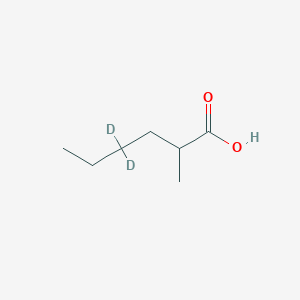
Nilotinib Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nilotinib Acid is a derivative of Nilotinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML). This compound is known for its ability to inhibit the BCR-ABL tyrosine kinase, which is a fusion protein resulting from the Philadelphia chromosome translocation, a hallmark of CML .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nilotinib Acid involves several steps, starting from 3-amino-4-methylbenzoic acid ethyl ester. The intermediate compounds are formed through reactions with cyanamide, followed by cyclization and hydrolysis. The final product, Nilotinib, is obtained through a condensation reaction with specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves the conversion of intermediate compounds into the hydrochloride salt of Nilotinib. This process ensures the stability of the compound under various conditions, including elevated temperatures and humidity .
Analyse Des Réactions Chimiques
Types of Reactions
Nilotinib Acid undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include inorganic bases, hydrochloric acid, and various solvents. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Applications De Recherche Scientifique
Nilotinib Acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel analogues with improved properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of chronic myelogenous leukemia and other malignancies.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Nilotinib Acid exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition prevents the proliferation of leukemic cells and induces apoptosis. The compound targets the ATP-binding site of the BCR-ABL protein, thereby blocking its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: Another second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Bosutinib: A tyrosine kinase inhibitor used in patients resistant to other treatments.
Ponatinib: A third-generation tyrosine kinase inhibitor effective against all known BCR-ABL mutations
Uniqueness of Nilotinib Acid
This compound is unique due to its high specificity for the BCR-ABL tyrosine kinase and its ability to overcome resistance to first-generation inhibitors like Imatinib. It also has a favorable safety profile and is effective in patients with specific mutations .
Propriétés
Formule moléculaire |
C30H24F3N7O3 |
|---|---|
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
3-[1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C30H24F3N7O3/c1-18-4-5-19(11-26(18)39-29-35-10-8-25(38-29)20-3-2-9-34-15-20)28(43)37-23-12-21(30(31,32)33)13-24(14-23)40-16-22(36-17-40)6-7-27(41)42/h2-5,8-17H,6-7H2,1H3,(H,37,43)(H,41,42)(H,35,38,39) |
Clé InChI |
TYHVWEGAKNCVGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
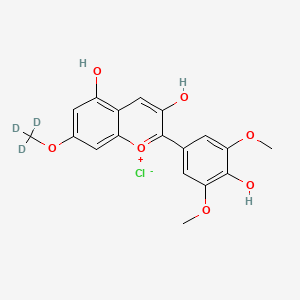
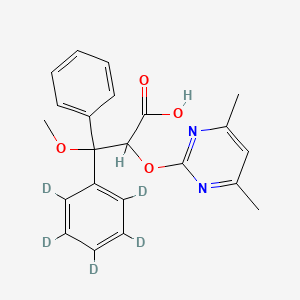

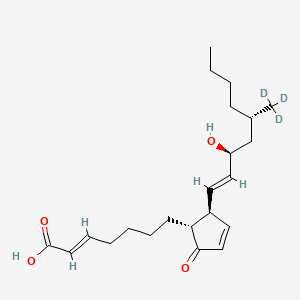

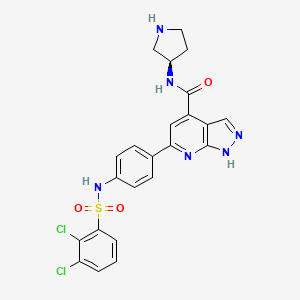

![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
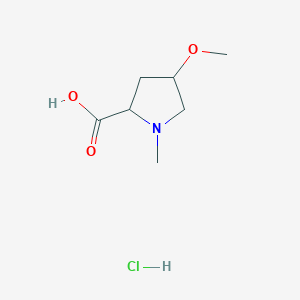
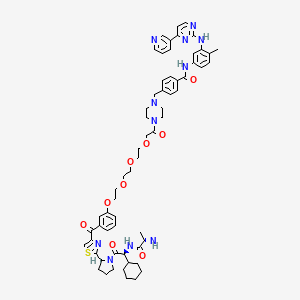
![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
